AZD-4818

Beschreibung

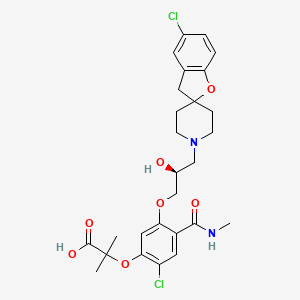

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-chloro-5-[(2S)-3-(5-chlorospiro[3H-1-benzofuran-2,4'-piperidine]-1'-yl)-2-hydroxypropoxy]-4-(methylcarbamoyl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32Cl2N2O7/c1-26(2,25(34)35)37-23-12-22(19(11-20(23)29)24(33)30-3)36-15-18(32)14-31-8-6-27(7-9-31)13-16-10-17(28)4-5-21(16)38-27/h4-5,10-12,18,32H,6-9,13-15H2,1-3H3,(H,30,33)(H,34,35)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTUHSABWJPWNK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OCC(CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C(=C1)OC[C@H](CN2CCC3(CC2)CC4=C(O3)C=CC(=C4)Cl)O)C(=O)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32Cl2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143232 | |

| Record name | AZD-4818 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003566-93-5 | |

| Record name | AZD-4818 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1003566935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-4818 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12002 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-4818 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-4818 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5UP6P540K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD-4818: A Technical Overview of a C-C Chemokine Receptor 1 (CCR1) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-4818 is a potent, orally active antagonist of the C-C chemokine receptor 1 (CCR1). Developed by AstraZeneca, it was investigated as a potential therapeutic for chronic obstructive pulmonary disease (COPD) due to the role of CCR1 in mediating inflammatory cell recruitment. This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing its pharmacological properties, the signaling pathways it modulates, and the methodologies used in its preclinical and clinical evaluation. While showing promise in preclinical models, this compound did not demonstrate significant efficacy in clinical trials for COPD and its development for this indication was discontinued.

Core Mechanism of Action: CCR1 Antagonism

This compound functions as a competitive antagonist of the CCR1 receptor.[1] This G protein-coupled receptor is a key component of the inflammatory cascade, primarily activated by chemokines such as Macrophage Inflammatory Protein-1α (MIP-1α or CCL3).[1] By binding to CCR1, this compound blocks the interaction of these pro-inflammatory ligands, thereby inhibiting the downstream signaling events that lead to the recruitment and activation of inflammatory cells, including monocytes, neutrophils, and macrophages.[1]

Signaling Pathways Modulated by this compound

The binding of chemokines like MIP-1α to CCR1 initiates a cascade of intracellular signaling events. In the context of inflammatory conditions such as COPD, the CCR1 signaling pathway is known to involve the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and the nuclear factor-kappa B (NF-κB) pathways. By antagonizing the CCR1 receptor, this compound effectively inhibits the activation of these downstream pathways, leading to a reduction in the inflammatory response.

Quantitative Pharmacological Data

Preclinical and Clinical Evaluation

In Vivo Preclinical Studies

A key preclinical study investigated the effect of this compound in a cigarette smoke-induced model of lung inflammation in mice.

Table 1: Summary of In Vivo Preclinical Study of this compound

| Parameter | Details |

| Animal Model | Cigarette smoke-exposed mice |

| Compound | This compound |

| Administration | Nebulized inhalation |

| Dosage | 0.3-26 µg/kg |

| Duration | 5 days |

| Primary Outcome | Neutrophil influx into bronchoalveolar lavage (BAL) fluid |

| Result | Inhibition of neutrophil influx into the BAL fluid[1] |

A detailed protocol for this specific study is not publicly available. However, a general workflow for such an experiment would be as follows:

Clinical Trials

This compound progressed to a Phase II clinical trial (NCT00629239) to assess its tolerability, safety, and efficacy in patients with moderate to severe COPD.

Table 2: Summary of Phase II Clinical Trial (NCT00629239)

| Parameter | Details |

| Study Design | Double-blind, placebo-controlled, randomized, parallel-group |

| Patient Population | 65 patients with moderate to severe COPD |

| Treatment Arm | This compound (300 µg, inhaled twice daily via Turbuhaler®) |

| Control Arm | Placebo |

| Duration | 4 weeks |

| Primary Endpoints | Tolerability and Safety |

| Secondary Endpoints | Efficacy (Lung function, functional capacity, health status) |

| Results | Well tolerated with no significant difference in adverse events between this compound and placebo. No statistically significant improvement in FEV1, morning PEF, or other efficacy measures compared to placebo. |

Conclusion

This compound is a well-characterized potent antagonist of the CCR1 receptor. Its mechanism of action centers on the inhibition of chemokine-mediated inflammatory cell recruitment by blocking the CCR1 signaling pathway. While preclinical studies in animal models of COPD demonstrated a relevant pharmacological effect, this did not translate into clinical efficacy in a Phase II trial. The development of this compound for COPD was subsequently discontinued. This case highlights the challenge of translating preclinical findings in inflammation models to successful clinical outcomes in complex human diseases like COPD.

References

AZD-4818: A Technical Overview of its CCR1 Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-4818 is a potent, orally active antagonist of the C-C chemokine receptor type 1 (CCR1).[1] Developed by AstraZeneca, this small molecule was investigated primarily for the treatment of chronic obstructive pulmonary disease (COPD).[2] The therapeutic rationale for a CCR1 antagonist in inflammatory diseases stems from the receptor's key role in mediating the migration of inflammatory cells, such as neutrophils and monocytes, to sites of inflammation. By blocking the CCR1 signaling pathway, this compound aims to reduce the influx of these cells and thereby ameliorate inflammatory processes. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, detailed experimental methodologies for assessing CCR1 antagonist activity, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions by competitively inhibiting the binding of endogenous CCR1 ligands, most notably macrophage inflammatory protein-1α (MIP-1α or CCL3), to the CCR1 receptor.[1] This blockade prevents the downstream signaling cascade that leads to the recruitment and activation of inflammatory leukocytes.

Quantitative Data Summary

Preclinical Efficacy

| Experiment | Model | Compound | Dose | Effect | Source |

| Neutrophil Influx | Cigarette smoke-induced inflammation in mice | This compound | 0.3-26 µg/kg (nebulized inhalation for 5 days) | Inhibition of neutrophil influx into the bronchoalveolar lavage fluid. | [1] |

Clinical Trial Data: NCT00629239

This Phase II, randomized, double-blind, placebo-controlled study evaluated the tolerability and efficacy of inhaled this compound in patients with moderate to severe COPD.[3]

| Parameter | Treatment Group (this compound) | Placebo Group | p-value | Outcome | Source |

| Patient Population | n=33 | n=32 | - | Moderate to severe COPD | [3] |

| Dosing Regimen | 300 µg twice daily (inhaled) for 4 weeks | Placebo twice daily for 4 weeks | - | - | [3] |

| Change in FEV₁ from baseline | - | - | 0.69 | No statistically significant difference | [3] |

| Change in Morning PEF from baseline | - | - | 0.23 | No statistically significant difference | [3] |

| Tolerability | 13 treatment-related adverse events, 2 serious adverse events | 14 treatment-related adverse events | - | Well-tolerated | [3] |

Experimental Protocols

CCR1 Receptor Binding Assay (General Protocol)

This protocol is a generalized method for assessing the binding affinity of a test compound like this compound to the CCR1 receptor.

Objective: To determine the ability of a test compound to displace a radiolabeled ligand from the CCR1 receptor.

Materials:

-

HEK293 cells stably expressing human CCR1

-

Radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α)

-

Test compound (e.g., this compound)

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Cell Preparation: Culture HEK293-CCR1 cells to confluency. Harvest cells and prepare a cell membrane suspension.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Washing: Rapidly wash the wells with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Chemotaxis Assay (General Protocol)

This protocol describes a method to evaluate the functional ability of a CCR1 antagonist to block chemokine-induced cell migration.

Objective: To assess the inhibitory effect of this compound on the migration of CCR1-expressing cells towards a chemokine gradient.

Materials:

-

CCR1-expressing cells (e.g., THP-1 monocytes or primary human monocytes)

-

Chemoattractant (e.g., MIP-1α/CCL3)

-

Test compound (e.g., this compound)

-

Transwell inserts (with appropriate pore size, e.g., 5 µm)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Cell viability stain (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Label the CCR1-expressing cells with a fluorescent dye like Calcein-AM.

-

Assay Setup:

-

In the lower chamber of the Transwell plate, add the assay medium containing the chemoattractant (MIP-1α).

-

In the upper chamber (the Transwell insert), add the fluorescently labeled cells that have been pre-incubated with various concentrations of the test compound (this compound) or vehicle control.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

-

Detection: After incubation, remove the non-migrated cells from the top of the insert membrane. Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of cell migration at each concentration of the test compound compared to the vehicle control. Determine the IC50 value for the inhibition of chemotaxis.

In Vivo Neutrophil Influx Assay (Mouse Model)

This protocol outlines a method to assess the in vivo efficacy of a CCR1 antagonist in a mouse model of lung inflammation.

Objective: To quantify the effect of this compound on neutrophil recruitment to the lungs in response to an inflammatory stimulus.

Materials:

-

Mice (e.g., C57BL/6)

-

Inflammatory stimulus (e.g., cigarette smoke exposure or intranasal lipopolysaccharide)

-

Test compound (e.g., this compound) administered via a relevant route (e.g., nebulized inhalation)

-

Phosphate-buffered saline (PBS)

-

Anesthesia

-

Tracheal cannula

-

Flow cytometer and appropriate antibodies (e.g., anti-Ly6G)

Procedure:

-

Animal Model: Expose mice to an inflammatory stimulus (e.g., daily cigarette smoke for a specified period).

-

Drug Administration: Treat the mice with this compound or vehicle control at specified doses and time points.

-

Bronchoalveolar Lavage (BAL): At the end of the treatment period, anesthetize the mice and perform a BAL by instilling and retrieving a known volume of PBS through a tracheal cannula.

-

Cell Counting and Staining: Determine the total number of cells in the BAL fluid. Stain the cells with fluorescently labeled antibodies specific for neutrophils (e.g., anti-Ly6G).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the number and percentage of neutrophils in the BAL fluid.

-

Data Analysis: Compare the number of neutrophils in the BAL fluid of the this compound-treated group to the vehicle-treated group to determine the extent of inhibition of neutrophil influx.

Signaling Pathways and Experimental Workflows

Conclusion

This compound is a well-characterized CCR1 antagonist that has demonstrated preclinical efficacy in reducing inflammatory cell infiltration in a model of lung inflammation. However, in a Phase II clinical trial for moderate to severe COPD, it did not show a significant therapeutic benefit despite being well-tolerated.[3] This outcome is in line with the broader challenges faced by other CCR1 antagonists in clinical development for various inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of chemokine receptor antagonism and drug development, highlighting the critical steps from in vitro characterization to in vivo and clinical evaluation. Further investigation into the complexities of CCR1 biology and its role in different inflammatory contexts may be necessary to unlock the full therapeutic potential of targeting this pathway.

References

AZD-4818 for Chronic Obstructive Pulmonary Disease (COPD) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-4818 is a potent, orally active antagonist of the C-C chemokine receptor 1 (CCR1).[1] It was investigated as a potential therapeutic agent for chronic obstructive pulmonary disease (COPD), a progressive inflammatory lung disease. The rationale for its development centered on the role of CCR1 in mediating the inflammatory cascade characteristic of COPD. This technical guide provides a comprehensive overview of the research on this compound for COPD, summarizing the available quantitative data, detailing experimental protocols from key studies, and visualizing the underlying biological pathways and research workflows. While this compound demonstrated a favorable safety profile in clinical trials, it ultimately did not show a significant beneficial effect in patients with moderate to severe COPD.[2][3] This document serves as an in-depth resource for researchers and professionals in the field of respiratory drug development.

Core Mechanism of Action and Rationale

This compound functions by inhibiting the binding of the CCR1 ligand, macrophage inflammatory protein-1α (MIP-1α), to its receptor.[1] This interaction is a key step in the recruitment and activation of inflammatory cells, such as monocytes, neutrophils, and macrophages, to sites of inflammation.[1] In the context of COPD, which is characterized by a chronic inflammatory response to inhaled irritants like cigarette smoke, the CCR1 pathway is believed to play a significant role.[4][5] Upregulation of CCR1 has been observed in COPD patients and is associated with disease severity.[5] Therefore, the therapeutic hypothesis was that by blocking the CCR1 receptor, this compound could attenuate the inflammatory response in the lungs of COPD patients, thereby alleviating symptoms and potentially modifying disease progression.

Signaling Pathway

The signaling cascade initiated by cigarette smoke exposure and leading to inflammation in COPD involves the CCR1 pathway. Cigarette smoke extract can induce the upregulation of CCR1, which, upon ligand binding, activates downstream signaling pathways including the Janus kinase/signal transducers and activators of transcription (JAK/STAT) and nuclear factor-κB (NF-κB) pathways.[4][6] This ultimately leads to the transcription of pro-inflammatory cytokines and the recruitment of inflammatory cells.

Preclinical Research

In Vivo Animal Model

A key preclinical study utilized a cigarette smoking mouse model to evaluate the in vivo efficacy of this compound.[1]

-

Experimental Protocol:

-

Animal Model: Mice were exposed to cigarette smoke to induce a COPD-like inflammatory phenotype.

-

Intervention: this compound was administered via nebulized inhalation at doses ranging from 0.3 to 26 μg/kg for 5 days.[1]

-

Primary Endpoint: The primary endpoint was the assessment of neutrophil influx into the bronchoalveolar lavage (BAL) fluid.[1]

-

-

Quantitative Data:

| Animal Model | Intervention | Dosage | Duration | Outcome |

| Cigarette Smoking Mouse Model | Nebulized this compound | 0.3-26 μg/kg | 5 days | Inhibition of neutrophil influx into BAL fluid[1] |

Clinical Research: The NCT00629239 Trial

The primary clinical investigation of this compound in COPD was a Phase IIa, double-blind, placebo-controlled, randomized, parallel-group study (NCT00629239).[2][3][7]

Experimental Protocol

-

Study Design:

-

Patient Population:

-

Intervention:

-

Assessments:

-

Safety: Monitored through the recording of adverse events.[2]

-

Efficacy:

-

Lung Function: Forced Expiratory Volume in 1 second (FEV1) and morning Peak Expiratory Flow (PEF).[2]

-

Functional Capacity: 6-minute walk test.[2]

-

Health Status and Dyspnea: Modified Medical Research Council (MMRC) dyspnoea index, BODE index (Body-mass index, airflow Obstruction, Dyspnea, and Exercise capacity), and the COPD Clinical Questionnaire (CCQ).[2]

-

-

Pharmacokinetics: Plasma concentrations of this compound were measured after the first dose and after 2 and 4 weeks of treatment.[2][3]

-

Quantitative Data

Efficacy Outcomes:

The study found no statistically significant difference between this compound and placebo for any of the efficacy endpoints.[2][3]

| Endpoint | This compound vs. Placebo Difference | p-value |

| Change from baseline in FEV1 | 0.026 L | 0.69[2][3] |

| Change from baseline in morning PEF | -6 L/min | 0.23[2][3] |

| 6-minute walk test | No significant difference | Not reported[2][3] |

| MMRC dyspnoea index | No significant difference | Not reported[2][3] |

| BODE index | No significant difference | Not reported[2][3] |

| CCQ scores | No significant difference | Not reported[2][3] |

Safety and Tolerability:

This compound was generally well tolerated.[2][3]

| Safety Parameter | This compound (n=33) | Placebo (n=32) |

| Treatment-related Adverse Events | 13 | 14[2][3] |

| Serious Adverse Events | 2 (exacerbation [not treatment-related], deep vein thrombosis [treatment-related]) | 0[2][3] |

| Discontinuations | 7 | 4[2] |

Pharmacokinetics:

Plasma concentrations of this compound indicated that patients were exposed to the drug as expected.[2][3] Specific pharmacokinetic parameters from this study are not detailed in the primary publication.

Research and Development Workflow

The development of this compound for COPD followed a logical progression from preclinical investigation to clinical evaluation.

Conclusion

The investigation of this compound for the treatment of COPD provides a valuable case study in respiratory drug development. While the preclinical rationale was sound and the drug demonstrated a good safety profile, the lack of clinical efficacy in a well-designed Phase IIa trial led to the discontinuation of its development for this indication.[2][3] These findings, which are consistent with the lack of success of other CCR1 antagonists in various inflammatory diseases, underscore the complexities of translating preclinical findings into clinical benefit. This technical guide offers a comprehensive repository of the available data on this compound for COPD, serving as a resource for future research in this area.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. CCR1 antagonists: what have we learned from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CC-chemokine receptors in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cigarette smoke-induced lung inflammation in COPD mediated via CCR1/JAK/STAT /NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

AZD-4818: An In-depth Technical Guide on a CCR1 Antagonist for Chronic Obstructive Pulmonary Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-4818 is a potent, orally active antagonist of the C-C chemokine receptor 1 (CCR1) developed by AstraZeneca for the treatment of chronic obstructive pulmonary disease (COPD). The rationale for its development was based on the role of CCR1 in mediating the inflammatory response, particularly the recruitment of neutrophils, which are implicated in the pathogenesis of COPD. Despite promising preclinical evidence of anti-inflammatory activity, this compound was discontinued (B1498344) after a Phase IIa clinical trial in patients with moderate to severe COPD did not demonstrate a significant beneficial effect on lung function or other clinical endpoints. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and mechanism of action of this compound.

Introduction to CCR1 and its Role in COPD

The C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor that is expressed on various immune cells, including neutrophils, monocytes, and macrophages.[1] Its primary endogenous ligand is the chemokine CCL3 (also known as macrophage inflammatory protein-1α or MIP-1α). The interaction between CCL3 and CCR1 triggers a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators. In the context of COPD, which is characterized by chronic inflammation of the airways, the CCR1 pathway is believed to play a significant role in the persistent recruitment of inflammatory cells to the lungs, contributing to tissue damage and airflow limitation. Therefore, antagonizing the CCR1 receptor was identified as a promising therapeutic strategy to mitigate the underlying inflammation in COPD.

Discovery and Preclinical Development

Compound Discovery

This compound belongs to the chemical class of spirocyclic piperidine (B6355638) derivatives and is also classified as a phenoxyacetic acid derivative. The discovery of this compound was the result of a drug discovery program at AstraZeneca aimed at identifying potent and selective small-molecule antagonists of the CCR1 receptor. The specific details of the lead optimization process are proprietary; however, the discovery is documented in patents WO2008103126 and WO2009011653, which describe the composition of matter and methods of use for a series of spirocyclic piperidine chemokine CCR1 antagonists, including this compound.

Preclinical Pharmacology

Preclinical studies were conducted to evaluate the in vitro and in vivo pharmacological properties of this compound.

In Vitro Activity: While specific quantitative data such as IC50 or Ki values from in vitro assays are not publicly available, it is understood that this compound is a potent antagonist of the CCR1 receptor. Standard assays would have been employed to determine its affinity and functional antagonist activity.

In Vivo Activity: A key preclinical study demonstrated the in vivo efficacy of this compound in a relevant animal model. In a study involving cigarette smoke-exposed mice, a model that recapitulates some of the inflammatory features of COPD, nebulized this compound was shown to inhibit the influx of neutrophils into the bronchoalveolar lavage (BAL) fluid.[1] This finding provided in vivo proof-of-concept for the anti-inflammatory effects of this compound in the lung.

Preclinical Data Summary

| Parameter | Species/Model | Key Finding |

| In Vitro Potency | Not Publicly Disclosed | Potent CCR1 antagonist activity. |

| In Vivo Efficacy | Cigarette Smoke-Exposed Mice | Nebulized this compound inhibited neutrophil influx into bronchoalveolar lavage fluid.[1] |

Clinical Development

The clinical development program for this compound in COPD included at least one Phase I study in healthy volunteers and a Phase IIa study in patients with moderate to severe COPD.

Phase I Study

A Phase I study (NCT00687232) was conducted to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending inhaled doses of this compound in healthy Japanese male volunteers. The results of this study have not been published in detail.

Phase IIa Clinical Trial (NCT00629239)

A Phase IIa, double-blind, placebo-controlled, randomized, parallel-group study was conducted to evaluate the tolerability, safety, and efficacy of inhaled this compound in patients with moderate to severe COPD.[2][3]

Study Design:

-

Participants: 65 patients with moderate to severe COPD.

-

Intervention: this compound (300 µg) or placebo, administered twice daily via a Turbuhaler® for 4 weeks.

-

Primary Endpoints: Safety and tolerability.

-

Secondary Endpoints: Lung function (FEV1, morning PEF), functional capacity (6-minute walk test), and health status (MMRC dyspnoea index, BODE index, CCQ scores).

Results: this compound was well tolerated, with a similar incidence of adverse events between the treatment and placebo groups. However, the study failed to demonstrate any significant improvement in lung function or other clinical endpoints compared to placebo. Plasma concentrations of this compound confirmed that patients were exposed to the drug as expected.[2][3]

Clinical Trial Data Summary

| Endpoint | This compound (n=33) | Placebo (n=32) | p-value |

| Change from Baseline in FEV1 (L) | - | - | 0.69 |

| Change from Baseline in Morning PEF (L/min) | - | - | 0.23 |

| Treatment-Related Adverse Events | 13 | 14 | - |

| Serious Adverse Events | 2 | 0 | - |

| Discontinuations | 7 | 4 | - |

Specific mean change from baseline values for FEV1 and PEF were not provided in the primary publication, only the difference between treatments and the p-value.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the CCR1 receptor. By binding to CCR1, it prevents the binding of endogenous chemokine ligands, most notably CCL3 (MIP-1α). This blockade inhibits the downstream signaling pathways that are normally activated by CCR1, which are crucial for the chemotaxis and activation of inflammatory cells.

Caption: CCR1 signaling pathway and the antagonistic action of this compound.

Experimental Protocols

CCR1 Radioligand Binding Assay (Hypothetical Protocol)

Objective: To determine the binding affinity of this compound for the human CCR1 receptor.

Methodology:

-

Membrane Preparation: Membranes from a cell line stably expressing the human CCR1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled CCR1 ligand (e.g., [¹²⁵I]CCL3) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

Neutrophil Chemotaxis Assay (Hypothetical Protocol)

Objective: To evaluate the functional antagonist activity of this compound by measuring its ability to inhibit CCL3-induced neutrophil migration.

Methodology:

-

Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.

-

Assay Setup: A multi-well chemotaxis chamber with a microporous membrane is used. The lower chamber contains CCL3 as the chemoattractant, while the upper chamber contains the isolated neutrophils pre-incubated with varying concentrations of this compound or vehicle control.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period sufficient to allow cell migration (e.g., 90 minutes).

-

Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, for example, by cell counting using a flow cytometer or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.

-

Data Analysis: The concentration of this compound that inhibits 50% of the CCL3-induced neutrophil migration (IC50) is calculated.

Phase IIa Clinical Trial Protocol (NCT00629239)

Objective: To assess the tolerability, safety, and efficacy of inhaled this compound in patients with moderate to severe COPD.

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients aged 40-80 years with a clinical diagnosis of COPD, a smoking history of at least 10 pack-years, and a post-bronchodilator FEV1 between 40% and 80% of the predicted normal value.

-

Treatment: Patients were randomized to receive either this compound 300 µg or matching placebo, administered twice daily via a Turbuhaler® for 4 weeks.

-

Assessments:

-

Safety: Monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Efficacy:

-

Lung Function: Spirometry (FEV1, FVC) and peak expiratory flow (PEF) were measured at baseline and at various time points during the treatment period.

-

Functional Capacity: The 6-minute walk test was performed at baseline and at the end of treatment.

-

Health Status and Symptoms: Assessed using the Modified Medical Research Council (MMRC) dyspnoea scale, the BODE index, and the COPD Clinical Questionnaire (CCQ).

-

-

-

Pharmacokinetics: Plasma concentrations of this compound were measured after the first dose and after 2 and 4 weeks of treatment.

-

Statistical Analysis: Efficacy endpoints were analyzed using an analysis of covariance (ANCOVA) model with treatment and country as factors and the baseline value as a covariate.

Experimental and Developmental Workflows

Caption: A hypothetical preclinical development workflow for this compound.

Caption: Workflow for the Phase IIa clinical trial of this compound (NCT00629239).

Conclusion and Future Perspectives

The development of this compound represents a rational, target-based approach to drug discovery for COPD. The compound demonstrated the desired preclinical activity by inhibiting neutrophil recruitment in an animal model of lung inflammation. However, the lack of efficacy in a well-conducted Phase IIa clinical trial underscores the challenges of translating preclinical findings in complex diseases like COPD to clinical benefit. Several factors could have contributed to this outcome, including the possibility that CCR1 antagonism alone is insufficient to modify the disease process in established COPD, the specific patient population studied, or the duration of treatment. The discontinuation of this compound highlights the importance of robust preclinical models that are predictive of clinical efficacy and the need for a deeper understanding of the specific inflammatory phenotypes in COPD to guide the development of targeted therapies. While this compound development was halted, the exploration of chemokine receptor antagonists in inflammatory diseases continues, and the lessons learned from this program can inform future drug discovery efforts.

References

AZD-4818: A Technical Guide for Researchers

This document provides a comprehensive technical overview of AZD-4818, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, pharmacological activity, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name (S)-2-((5-(3-(5-chloro-3H-spiro[benzofuran-2,4'-piperidin]-1'-yl)-2-hydroxypropoxy)-2-chloro-4-(methylcarbamoyl)phenoxy)-2-methylpropanoic acid. Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₇H₃₂Cl₂N₂O₇ | [1] |

| Molecular Weight | 567.46 g/mol | [1] |

| CAS Number | 1003566-93-5 | [1] |

| IUPAC Name | (S)-2-((5-(3-(5-chloro-3H-spiro[benzofuran-2,4'-piperidin]-1'-yl)-2-hydroxypropoxy)-2-chloro-4-(methylcarbamoyl)phenoxy)-2-methylpropanoic acid | - |

| SMILES | CC(C)(C(=O)O)Oc1cc(c(C=C1Cl)C(=O)NC)OC--INVALID-LINK--CN1CCC2(CC1)Oc1cc(Cl)ccc1C2 | - |

| Solubility | Soluble in DMSO. Insoluble in water. A stock solution of ≥ 2.5 mg/mL can be prepared in a mixture of DMSO, PEG300, Tween-80, and saline. | [2] |

| pKa | Data not available | - |

| Melting Point | Data not available | - |

Pharmacological Properties

This compound is a high-affinity antagonist of the human CCR1 receptor.[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the migration of various immune cells.[3][4] By blocking the binding of natural chemokine ligands such as CCL3 (MIP-1α) and CCL5 (RANTES) to CCR1, this compound inhibits the downstream signaling cascades that lead to inflammatory cell recruitment.[2][4]

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Details | Source |

| Target | C-C chemokine receptor 1 (CCR1) | A G protein-coupled receptor involved in inflammation. | [1] |

| Mechanism of Action | Antagonist | Competitively inhibits the binding of chemokine ligands to CCR1. | [2] |

| Binding Affinity (Kᵢ) | Data not available | Described as a "potent antagonist".[1] | - |

| Functional Antagonism (IC₅₀) | Data not available | Effectively inhibits CCR1-mediated cell migration. | - |

| Therapeutic Potential | Chronic Obstructive Pulmonary Disease (COPD) | Investigated for its potential to reduce airway inflammation.[5] | - |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the human CCR1 receptor using a radiolabeled ligand.

Objective: To quantify the binding affinity (Kᵢ) of this compound for the human CCR1 receptor.

Materials:

-

Cell Membranes: Membranes prepared from a stable cell line overexpressing the human CCR1 receptor (e.g., HEK293 cells).[6]

-

Radioligand: [¹²⁵I]-CCL3 (MIP-1α).[6]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.

-

Glass Fiber Filters: Pre-coated with 0.5% polyethyleneimine.

-

Scintillation Fluid.

-

96-well plates.

-

Cell Harvester.

-

Scintillation Counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or unlabeled CCL3 (1 µM, for non-specific binding) or this compound dilution.

-

50 µL of [¹²⁵I]-CCL3 (final concentration ~0.1 nM).

-

100 µL of cell membrane suspension (20-40 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.[6]

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [¹²⁵I]-CCL3 binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[6]

-

In Vivo Cigarette Smoke-Induced COPD Mouse Model

This protocol describes the induction of a COPD-like phenotype in mice through exposure to cigarette smoke and the subsequent evaluation of this compound's anti-inflammatory effects.

Objective: To assess the efficacy of this compound in reducing airway inflammation in a mouse model of COPD.

Materials:

-

Cigarettes: Standard research cigarettes (e.g., 3R4F).[8]

-

Smoking Apparatus: A whole-body exposure chamber.

-

Test Compound: this compound, prepared for nebulized inhalation.[2]

-

Phosphate-Buffered Saline (PBS): Sterile.

-

Anesthetic: Ketamine/xylazine or isoflurane.

-

Cytokine/Chemokine Analysis: ELISA or multiplex bead array kits for mouse TNF-α, IL-1α, CCL2, and CCL3.[7]

-

Flow Cytometer.

-

Microscope and slides.

Procedure:

-

Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

-

Cigarette Smoke Exposure:

-

Drug Administration:

-

During the final 5 days of the smoke exposure period, administer nebulized this compound (0.3-26 µg/kg) or vehicle control to the mice.[2]

-

-

Bronchoalveolar Lavage (BAL):

-

24 hours after the final drug administration, anesthetize the mice.

-

Expose the trachea and insert a cannula.

-

Instill and retrieve 1 mL of sterile PBS three times. Pool the recovered fluid (BALF).

-

-

BALF Analysis:

-

Cell Count and Differentials: Centrifuge a small aliquot of the BALF, resuspend the cell pellet, and perform a total cell count. Prepare cytospin slides and stain to differentiate macrophages, neutrophils, and lymphocytes.[7][10]

-

Cytokine and Chemokine Levels: Centrifuge the remaining BALF to pellet the cells. Analyze the supernatant for levels of TNF-α, IL-1α, CCL2, and CCL3 using ELISA or a multiplex assay.[7][11]

-

-

Data Analysis:

-

Compare the total and differential cell counts, as well as cytokine and chemokine levels, between the different treatment groups (air-exposed control, smoke-exposed vehicle, smoke-exposed this compound) using appropriate statistical tests (e.g., ANOVA).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the CCR1 signaling pathway and the experimental workflows described in this guide.

Caption: CCR1 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for the In Vitro Radioligand Binding Assay.

Caption: Workflow for the In Vivo Cigarette Smoke-Induced COPD Model.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorophore-Labeled Pyrrolones Targeting the Intracellular Allosteric Binding Site of the Chemokine Receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a chemokine CCR1 antagonist: WO2008103126 and WO2009011653 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Inflammatory changes in the airways of mice caused by cigarette smoke exposure are only partially reversed after smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. qdcxjkg.com [qdcxjkg.com]

- 10. Response biomarkers of inhalation exposure to cigarette smoke in the mouse lung - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Target Validation of AZD-4818 in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD-4818 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 1 (CCR1). CCR1 is a key mediator in the recruitment of inflammatory cells, making it a compelling target for therapeutic intervention in a range of inflammatory diseases. This technical guide provides an in-depth overview of the target validation for this compound, summarizing its mechanism of action, preclinical data, and clinical findings in the context of inflammatory diseases, with a primary focus on Chronic Obstructive Pulmonary Disease (COPD). While this compound demonstrated a favorable safety profile, it did not show significant clinical efficacy in a Phase II trial for COPD. This guide presents the available data to inform future research and development of CCR1-targeted therapies.

Introduction: The Role of CCR1 in Inflammation

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including monocytes, macrophages, neutrophils, T-cells, and dendritic cells.[1] Its primary function is to mediate the migration of these cells to sites of inflammation in response to binding with its chemokine ligands.

Key CCR1 Ligands in Inflammation:

-

CCL3 (MIP-1α): Macrophage Inflammatory Protein-1 alpha

-

CCL5 (RANTES): Regulated on Activation, Normal T Cell Expressed and Secreted

-

CCL7 (MCP-3): Monocyte Chemoattractant Protein-3

-

Other Ligands: CCL8, CCL13, CCL14, CCL15, and CCL23[1]

The interaction of these chemokines with CCR1 initiates a signaling cascade that leads to chemotaxis, the directed movement of immune cells along a chemical gradient. This process is crucial for the body's immune response but can become dysregulated in chronic inflammatory conditions, leading to excessive immune cell infiltration and tissue damage.[2] Consequently, blocking the CCR1 signaling pathway with an antagonist like this compound presents a rational therapeutic strategy to mitigate inflammation.

This compound: A CCR1 Antagonist

This compound is a small molecule developed by AstraZeneca as a selective antagonist of CCR1.[3] It was investigated as a potential treatment for COPD, a chronic inflammatory lung disease.[3][4] The rationale for its development was based on the hypothesis that by inhibiting CCR1-mediated recruitment of inflammatory cells to the lungs, this compound could reduce inflammation and improve lung function in COPD patients.

Preclinical Target Validation

While a dedicated, comprehensive preclinical data package for this compound is not publicly available, the general approach to validating a CCR1 antagonist involves a series of in vitro and in vivo studies. The following sections describe the typical experimental protocols and showcase data from other CCR1 antagonists to illustrate the validation process.

In Vitro Assays

A crucial step in validating a CCR1 antagonist is to demonstrate its potency and selectivity in vitro. Standard assays include:

-

Competitive Radioligand Binding Assays: These assays determine the affinity of the antagonist for the CCR1 receptor by measuring its ability to displace a radiolabeled CCR1 ligand (e.g., [125I]-CCL3). The results are typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

-

Calcium Mobilization Assays: CCR1 activation leads to an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block the calcium flux induced by a CCR1 agonist in cells expressing the receptor.

-

Chemotaxis Assays (Transwell Migration Assays): These functional assays directly assess the ability of the antagonist to inhibit the migration of immune cells towards a CCR1 ligand.

Table 1: Illustrative In Vitro Profile of a CCR1 Antagonist (Data for BX-471)

| Assay Type | Cell Line | Ligand | Parameter | Value (nM) |

| Competitive Binding | HEK293-hCCR1 | [125I]-CCL3 | Ki | 2.8 |

| Competitive Binding | HEK293-hCCR1 | [125I]-CCL5 | Ki | 1.0 |

| Competitive Binding | HEK293-hCCR1 | [125I]-CCL7 | Ki | 5.5 |

| Calcium Mobilization | CCR1-expressing cells | CCL3 | IC50 | Not Reported |

| Chemotaxis | Human Monocytes | CCL3 | IC50 | Not Reported |

Note: This data for BX-471 is provided as an example of typical in vitro validation data for a CCR1 antagonist.

In Vivo Models of Inflammatory Disease

The efficacy of a CCR1 antagonist is further evaluated in animal models that recapitulate key aspects of human inflammatory diseases. For a COPD therapeutic, relevant models would include:

-

Cigarette Smoke Exposure Models: Chronic exposure of rodents to cigarette smoke induces lung inflammation, emphysema, and airway remodeling, mimicking key features of human COPD.

-

Lipopolysaccharide (LPS) Challenge Models: Intranasal or intratracheal administration of LPS, a component of Gram-negative bacteria, induces an acute inflammatory response in the lungs, characterized by neutrophil and macrophage infiltration.

Experimental Protocol: Cigarette Smoke-Induced Lung Inflammation in Mice

-

Animal Model: C57BL/6 mice are commonly used.

-

Exposure: Mice are exposed to whole-body or nose-only cigarette smoke for a defined period (e.g., 4-6 months).

-

Treatment: this compound or vehicle is administered (e.g., via inhalation or systemically) before or during the smoke exposure period.

-

Endpoints:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Quantification of inflammatory cells (macrophages, neutrophils, lymphocytes).

-

Lung Histology: Assessment of lung inflammation, emphysema (mean linear intercept), and goblet cell hyperplasia.

-

Cytokine and Chemokine Levels: Measurement of pro-inflammatory mediators in BAL fluid or lung homogenates (e.g., TNF-α, IL-6, KC).

-

Lung Function Measurement: Assessment of airway hyperresponsiveness and lung mechanics.

-

Clinical Validation: The this compound COPD Trial (NCT00629239)

A Phase IIa, randomized, double-blind, placebo-controlled study was conducted to evaluate the tolerability, safety, and efficacy of inhaled this compound in patients with moderate to severe COPD.[4][5]

Study Design

-

Participants: 65 patients with moderate to severe COPD.[4][5]

-

Intervention: Inhaled this compound (300 µg twice daily) or placebo for 4 weeks.[4][5]

-

Primary Outcome: Change from baseline in forced expiratory volume in 1 second (FEV1).

-

Secondary Outcomes: Safety and tolerability, other lung function parameters, functional capacity (6-minute walk test), and health status.[4][5]

Clinical Findings

Table 2: Efficacy Outcomes of the this compound Phase II COPD Trial [4][5]

| Outcome Measure | This compound (n=33) | Placebo (n=32) | Difference (p-value) |

| Change from Baseline in FEV1 (L) | - | - | 0.026 (p=0.69) |

| Change from Baseline in Morning PEF (L/min) | - | - | -6 (p=0.23) |

Table 3: Safety and Tolerability of this compound in the Phase II COPD Trial [4][5]

| Adverse Event | This compound (n=33) | Placebo (n=32) |

| Treatment-Related Adverse Events | 13 | 14 |

| Serious Adverse Events | 2 (1 exacerbation, 1 deep vein thrombosis) | 0 |

| Discontinuations due to Adverse Events | 7 | 4 |

The study concluded that inhaled this compound was well tolerated but showed no beneficial effect on lung function, functional capacity, or health status in patients with moderate to severe COPD.[4][5] Plasma concentrations of this compound confirmed that patients were exposed to the drug as expected.[4][5]

Signaling Pathways and Experimental Workflows

CCR1 Signaling Pathway

The binding of a chemokine ligand to CCR1 triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. This initiates a downstream signaling cascade involving multiple pathways that ultimately result in cellular responses such as chemotaxis, adhesion, and the release of pro-inflammatory mediators.

Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Validation of a CCR1 Antagonist

The following diagram illustrates a typical workflow for the in vitro characterization of a CCR1 antagonist.

Caption: A typical experimental workflow for the in vitro validation of a CCR1 antagonist.

Discussion and Future Perspectives

The development of this compound for COPD highlights the complexities of translating a promising therapeutic hypothesis into clinical efficacy. Despite strong preclinical rationale for targeting CCR1 in inflammatory diseases, the lack of a beneficial effect of this compound in COPD patients suggests several possibilities:

-

Redundancy in Inflammatory Pathways: Other chemokine receptors and inflammatory mediators may play a more dominant or redundant role in the pathophysiology of established COPD, making the inhibition of CCR1 alone insufficient.

-

Disease Heterogeneity: COPD is a complex and heterogeneous disease. It is possible that CCR1 antagonism may be effective in a specific subset of patients with a particular inflammatory phenotype that was not specifically selected for in the clinical trial.

-

Target Engagement and Drug Delivery: While plasma levels of this compound were detected, it is possible that the local concentration in the lung tissue was not sufficient to achieve the required level of CCR1 occupancy for a therapeutic effect.

The findings from the this compound program, along with those of other CCR1 antagonists in various inflammatory conditions, underscore the importance of a deeper understanding of the specific inflammatory pathways driving different diseases and patient subsets. Future efforts in this area may benefit from:

-

Biomarker-Driven Patient Selection: Identifying biomarkers that can predict which patients are most likely to respond to CCR1-targeted therapies.

-

Combination Therapies: Exploring the potential of combining CCR1 antagonists with other anti-inflammatory or bronchodilator therapies.

-

Exploring Other Inflammatory Indications: The role of CCR1 in other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, continues to be an active area of research.

Conclusion

The target validation of this compound provides valuable insights into the therapeutic potential and challenges of inhibiting the CCR1 pathway in inflammatory diseases. While this compound did not demonstrate efficacy in a broad COPD population, the robust preclinical rationale for targeting CCR1 remains. The data and methodologies presented in this guide serve as a comprehensive resource for researchers and drug developers working on novel anti-inflammatory therapies, emphasizing the need for a nuanced and targeted approach to modulating the complex inflammatory cascade.

References

- 1. Small molecule antagonist of C-C chemokine receptor 1 (CCR1) reduces disc inflammation in the rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

The Role of CCR1 in Neutrophil Recruitment: A Technical Overview of the Antagonist AZD-4818

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil recruitment to sites of inflammation is a critical component of the innate immune response. However, dysregulated or excessive neutrophil infiltration can contribute to tissue damage in a variety of inflammatory diseases. The C-C chemokine receptor 1 (CCR1) has been identified as a key mediator in this process, making it an attractive therapeutic target. This technical guide provides an in-depth analysis of the role of CCR1 in neutrophil recruitment, with a specific focus on the pharmacological properties and investigational use of AZD-4818, a selective CCR1 antagonist. We will explore the underlying signaling pathways, present available quantitative data on the efficacy of this compound, and detail relevant experimental protocols for assessing neutrophil recruitment.

Introduction: CCR1 as a Mediator of Neutrophil Chemotaxis

Neutrophils, the most abundant type of white blood cell, are essential first responders to infection and injury. Their migration from the bloodstream to affected tissues is a tightly regulated process orchestrated by a class of signaling proteins known as chemokines. These chemokines bind to specific G protein-coupled receptors (GPCRs) on the surface of neutrophils, triggering a cascade of intracellular events that lead to directed cell movement, a process known as chemotaxis.

Among the various chemokine receptors expressed on neutrophils, C-C chemokine receptor 1 (CCR1) has garnered significant interest. CCR1 is activated by several pro-inflammatory chemokines, most notably CCL3 (also known as MIP-1α) and CCL5 (RANTES). Upregulation of CCR1 and its ligands is observed in numerous inflammatory conditions, suggesting a pivotal role in the pathogenesis of these diseases. Consequently, the development of CCR1 antagonists has been a key focus of pharmaceutical research aimed at mitigating excessive neutrophil-driven inflammation.

This compound: A CCR1 Antagonist

This compound is a potent and selective antagonist of the CCR1 receptor. It has been investigated as a potential therapeutic agent for inflammatory diseases where neutrophil recruitment is a key pathological feature, such as chronic obstructive pulmonary disease (COPD). While clinical trials in COPD did not demonstrate the desired efficacy, preclinical studies and in vitro data provide valuable insights into its mechanism of action and its potential to modulate neutrophil activity.[1]

Quantitative Data for this compound

The potency of this compound has been quantified in radioligand binding assays. These studies are fundamental in determining the affinity of a drug for its target receptor.

| Assay Type | Cell Line | Ligand | IC50 (nM) |

| [125I]-CCL3 Binding | RPMI 8226 (human multiple myeloma) | CCL3 | 1.8 ± 0.4 |

| [125I]-CCL3 Binding | HEK293 (recombinant human CCR1) | CCL3 | 0.5 ± 0.1 |

Table 1: In vitro potency of this compound in inhibiting CCL3 binding to the CCR1 receptor. Data from Gladue et al., 2010.

In addition to binding affinity, the functional consequence of receptor antagonism is a critical measure of a drug's potential. Preclinical evidence from a murine model of cigarette smoke-induced inflammation suggests that this compound can inhibit neutrophil influx into the lungs.

| Experimental Model | Treatment | Effect |

| Cigarette smoke-exposed mice | This compound (0.3-26 µg/kg, nebulized inhalation for 5 days) | Inhibition of neutrophil influx into the bronchoalveolar lavage (BAL) fluid. |

Table 2: In vivo effect of this compound on neutrophil recruitment. Data from MedchemExpress product information, citing preclinical studies.

The CCR1 Signaling Pathway in Neutrophil Recruitment

The binding of a chemokine ligand, such as CCL3, to CCR1 on the neutrophil surface initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This complex cascade ultimately results in the cytoskeletal rearrangements necessary for cell migration.

Caption: CCR1 signaling cascade in neutrophils.

Upon ligand binding, CCR1 activates heterotrimeric G-proteins of the Gi/o family. The activated Gα and Gβγ subunits dissociate and trigger downstream signaling cascades. A key pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events converge to modulate the activity of small GTPases and other signaling molecules that regulate actin polymerization and cytoskeletal dynamics, ultimately leading to directed cell migration towards the chemokine gradient. This compound, by blocking the initial ligand-receptor interaction, prevents the initiation of this entire signaling cascade.

Experimental Protocols for Assessing Neutrophil Recruitment

The efficacy of CCR1 antagonists like this compound in inhibiting neutrophil recruitment can be evaluated using a variety of in vitro and in vivo experimental models.

In Vitro Chemotaxis Assay (Boyden Chamber)

The Boyden chamber assay is a widely used method to quantify the chemotactic response of neutrophils to a specific chemoattractant in vitro.

Caption: Workflow for a Boyden chamber chemotaxis assay.

Methodology:

-

Neutrophil Isolation: Neutrophils are typically isolated from fresh whole blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.

-

Chamber Preparation: A Boyden chamber, or a modified version such as a Transwell insert, consists of an upper and a lower compartment separated by a microporous membrane.

-

Assay Setup: The lower chamber is filled with media containing the chemoattractant (e.g., recombinant human CCL3) with or without the CCR1 antagonist (this compound) at various concentrations. A suspension of isolated neutrophils is then added to the upper chamber.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (typically 1-3 hours).

-

Quantification of Migration: After incubation, the non-migrated cells are removed from the upper surface of the membrane. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with DAPI or hematoxylin), and counted using a microscope. The results are expressed as the number of migrated cells per high-power field or as a percentage of the total number of cells added.

In Vivo Murine Model of Lipopolysaccharide (LPS)-Induced Lung Inflammation

To assess the efficacy of a CCR1 antagonist in a more physiologically relevant setting, an in vivo model of acute lung inflammation can be employed.

Caption: Workflow for an in vivo mouse model of lung inflammation.

Methodology:

-

Animal Model: C57BL/6 or BALB/c mice are commonly used for these studies.

-

Drug Administration: Mice are pre-treated with this compound or a vehicle control. The route of administration (e.g., intraperitoneal, oral, or intranasal/inhalation) and dosing regimen will depend on the pharmacokinetic properties of the compound.

-

Induction of Inflammation: A solution of lipopolysaccharide (LPS) from a Gram-negative bacterium (e.g., E. coli) is administered to the lungs, typically via intranasal or intratracheal instillation, to induce an inflammatory response and neutrophil recruitment.

-

Sample Collection: At a predetermined time point after LPS challenge (e.g., 4, 24, or 48 hours), the mice are euthanized, and a bronchoalveolar lavage (BAL) is performed by instilling and retrieving a saline solution into the lungs via a tracheal cannula.

-

Analysis: The BAL fluid is centrifuged to separate the cells from the supernatant. The cell pellet is resuspended, and total and differential cell counts are performed to quantify the number of neutrophils. The supernatant can be analyzed for levels of pro-inflammatory cytokines and chemokines using techniques such as ELISA.

Conclusion

The CCR1 receptor plays a significant role in mediating the recruitment of neutrophils to sites of inflammation. The development of selective CCR1 antagonists, such as this compound, has provided valuable tools to probe the intricacies of this process. While the clinical development of this compound for COPD has not progressed, the available preclinical and in vitro data underscore the potential of targeting the CCR1 pathway to modulate neutrophil-driven inflammation. The experimental protocols outlined in this guide provide a framework for the continued investigation of CCR1 antagonists and their therapeutic potential in a range of inflammatory disorders. Further research is warranted to fully elucidate the therapeutic window and potential applications for this class of compounds.

References

AZD-4818: A Technical Overview of a CCR1 Antagonist and Its Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-4818 is a potent and orally active antagonist of the C-C chemokine receptor type 1 (CCR1).[1] Developed by AstraZeneca, it was investigated primarily for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The therapeutic rationale was based on the role of CCR1 in mediating the inflammatory response, a key component in the pathophysiology of COPD.[3] CCR1 is a G protein-coupled receptor (GPCR) that, upon binding its chemokine ligands, initiates a signaling cascade leading to the recruitment of inflammatory cells.[1] By blocking this receptor, this compound was designed to inhibit the influx of leukocytes, such as neutrophils and macrophages, to the sites of inflammation in the lungs. Despite showing a favorable safety profile, the clinical development of this compound for COPD was discontinued (B1498344) due to a lack of significant efficacy in Phase II trials.[1][4] This whitepaper provides a detailed technical guide on this compound, focusing on its mechanism of action, the CCR1 signaling pathway it inhibits, and a summary of its preclinical and clinical findings.

Core Mechanism of Action: CCR1 Antagonism

This compound functions as a competitive antagonist at the CCR1 receptor. This means it binds to the receptor but does not elicit the conformational changes necessary for signal transduction. By occupying the binding site, it prevents endogenous chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), from activating the receptor.[1] This blockade of ligand-receptor interaction is the primary mechanism by which this compound exerts its anti-inflammatory effects.

The CCR1 Signaling Pathway

The binding of a chemokine agonist to CCR1 initiates a cascade of intracellular events. As a GPCR, CCR1 is coupled to heterotrimeric G proteins, primarily of the Gαi subtype. The inhibition of this pathway by this compound is central to its therapeutic intent.

Quantitative Data Summary

Table 1: Preclinical Data for this compound

| Parameter | Species | Model | Dosing | Outcome | Citation |

| Efficacy | Mouse | Cigarette smoke-induced lung inflammation | 0.3-26 µg/kg (nebulized inhalation for 5 days) | Inhibition of neutrophil influx into bronchoalveolar lavage | [1] |

Table 2: Clinical Trial Data for this compound in Moderate to Severe COPD

| Parameter | Value |

| Study Design | Phase II, Double-blind, Placebo-controlled, Randomized |

| Patient Population | 65 patients (47 male), median age 65.6 years |

| Treatment Arm | This compound (n=33) |

| Placebo Arm | n=32 |

| Dosing Regimen | 300 µg twice daily via Turbuhaler® for 4 weeks |

| Primary Efficacy Endpoint (Change in FEV1) | No statistically significant difference vs. placebo (0.026L, p=0.69) |

| Other Efficacy Endpoints | No significant difference in morning PEF, 6-min walk test, MMRC dyspnoea index, BODE index, CCQ scores |

| Tolerability | Well tolerated |

| Treatment-Related Adverse Events | 13 with this compound, 14 with placebo |

| Serious Adverse Events (this compound) | 2 (exacerbation [not treatment-related], deep vein thrombosis [treatment-related]) |

| Discontinuations (this compound) | 7 |

| Citation | [4][5][6] |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following are representative protocols for key assays used to characterize CCR1 antagonists.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing CCR1 in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, combine the CCR1-expressing membranes, a fixed concentration of a radiolabeled CCR1 ligand (e.g., [¹²⁵I]MIP-1α), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by a CCR1 agonist.

Methodology:

-

Cell Preparation: Culture cells endogenously or recombinantly expressing CCR1.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Compound Incubation: Incubate the dye-loaded cells with varying concentrations of the antagonist (this compound).

-

Agonist Stimulation: Add a known CCR1 agonist (e.g., MIP-1α) to stimulate the cells.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: Determine the concentration-response curve for the antagonist's inhibition of the agonist-induced calcium flux to calculate the IC50 value.

Clinical Development and Discontinuation

This compound progressed to Phase II clinical trials for the treatment of moderate to severe COPD.[1][4] A 4-week, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of inhaled this compound.[4][5][6] The results indicated that while the drug was well-tolerated, it did not produce a statistically significant improvement in lung function (as measured by FEV1) or other clinical endpoints compared to placebo.[4][5][6] Consequently, the development of this compound for COPD was discontinued.[1] This outcome is in line with the general lack of clinical efficacy observed with other CCR1 antagonists in various inflammatory diseases.[2][4]

Conclusion

This compound is a well-characterized CCR1 antagonist that effectively blocks the initial step in the CCR1 signaling cascade. While preclinical studies showed promise in reducing inflammation, this did not translate into clinical benefit for patients with COPD. The lack of efficacy in clinical trials, a common challenge for CCR1 antagonists, led to the discontinuation of its development. The information presented in this technical guide provides a comprehensive overview of the mechanism of action and the signaling pathway inhibition of this compound, which can be valuable for researchers in the field of chemokine receptor biology and drug development for inflammatory diseases. The challenges faced by this compound and other CCR1 antagonists highlight the complexities of targeting the chemokine system for therapeutic intervention.

References

- 1. AZD 4818 - AdisInsight [adisinsight.springer.com]

- 2. researchgate.net [researchgate.net]

- 3. Cigarette smoke-induced lung inflammation in COPD mediated via CCR1/JAK/STAT /NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. Tolerability and efficacy of inhaled AZD4818, a CCR1 antagonist, in moderate to severe COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.research.lu.se [portal.research.lu.se]

Pharmacological Profile of AZD-4818: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-4818 is a potent, orally bioavailable small molecule antagonist of the C-C chemokine receptor 1 (CCR1). Developed by AstraZeneca, it was investigated as a potential therapeutic for chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory properties. This compound functions by inhibiting the binding of the natural CCR1 ligands, primarily macrophage inflammatory protein-1α (MIP-1α or CCL3), thereby preventing the recruitment and activation of key inflammatory cells such as neutrophils, monocytes, and macrophages. While preclinical studies demonstrated its potential to reduce inflammation in lung models, Phase II clinical trials in patients with moderate to severe COPD did not show a significant beneficial effect on lung function, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, available preclinical and clinical data, and detailed experimental methodologies.

Introduction

Chronic obstructive pulmonary disease (COPD) is a progressive and debilitating inflammatory lung disease. A key feature of COPD is the persistent influx and activation of inflammatory cells in the airways, driven by a complex network of chemokines and their receptors. The C-C chemokine receptor 1 (CCR1) and its primary ligand, CCL3 (MIP-1α), are understood to play a significant role in the recruitment of neutrophils and other leukocytes to sites of inflammation.[1] Consequently, antagonism of the CCR1 receptor has been an attractive therapeutic strategy for the treatment of COPD and other inflammatory diseases.

This compound, a spirocyclic piperidine (B6355638) derivative, emerged from AstraZeneca's drug discovery program as a potent and orally active antagonist of CCR1.[1][2] This document synthesizes the available pharmacological data on this compound, providing a technical resource for researchers in the fields of pharmacology, immunology, and drug development.

Mechanism of Action

This compound exerts its pharmacological effect through competitive antagonism of the CCR1 receptor. By binding to CCR1, it prevents the interaction of endogenous chemokine ligands, most notably CCL3, but also CCL5 (RANTES) and CCL7 (MCP-3). This blockade of ligand binding inhibits the downstream signaling cascade that leads to cellular chemotaxis and activation.

Signaling Pathway

CCR1 is a G protein-coupled receptor (GPCR). Upon ligand binding, it undergoes a conformational change that activates intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This activation leads to a cascade of downstream signaling events, including:

-

Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

-

Activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Increased intracellular calcium mobilization.

-

Activation of downstream kinase pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2).

These signaling events culminate in the cellular responses of chemotaxis, degranulation, and the release of pro-inflammatory mediators. This compound, by blocking the initial ligand-receptor interaction, effectively inhibits these downstream signaling pathways.

Quantitative Pharmacological Data

Detailed quantitative data on the binding affinity and selectivity of this compound are not extensively available in the public domain. Commercial vendors describe the compound as a "potent" CCR1 antagonist.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Receptor | Species | Value | Reference |

| Binding Affinity (Ki or IC50) | CCR1 | Human | Data not publicly available | - |

| Functional Antagonism | CCR1 | Human | Data not publicly available | - |

| Receptor Selectivity | Various | Human | Data not publicly available | - |